molecular formula C12H19NO B13256951 N-(Butan-2-yl)-2-ethoxyaniline

N-(Butan-2-yl)-2-ethoxyaniline

Cat. No.: B13256951
M. Wt: 193.28 g/mol
InChI Key: FTWFPCUYDUKCQG-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2-ethoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-ethoxyaniline with butan-2-yl halide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted anilines, and various amine derivatives.

Scientific Research Applications

N-(Butan-2-yl)-2-ethoxyaniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-2-methoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.

    N-(Butan-2-yl)-2-chloroaniline: Contains a chloro group instead of an ethoxy group.

    N-(Butan-2-yl)-2-fluoroaniline: Contains a fluoro group instead of an ethoxy group.

Uniqueness

N-(Butan-2-yl)-2-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butan-2-yl-2-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-4-10(3)13-11-8-6-7-9-12(11)14-5-2/h6-10,13H,4-5H2,1-3H3

InChI Key

FTWFPCUYDUKCQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1OCC

Origin of Product

United States

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